1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
Description
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is a structurally complex amine derivative featuring a cyclobutane ring substituted with a 3,5-dimethoxyphenyl group and a branched alkyl chain. The 3,5-dimethoxy substituents on the phenyl ring are electron-donating groups, which may influence electronic properties, solubility, and receptor interactions.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[1-(3,5-dimethoxyphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H27NO2/c1-12(2)8-16(18)17(6-5-7-17)13-9-14(19-3)11-15(10-13)20-4/h9-12,16H,5-8,18H2,1-4H3 |
InChI Key |
AJSSHQMLZBXROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves several steps, typically starting with the preparation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a strong base. The resulting cyclobutane is then subjected to further functionalization to introduce the 3,5-dimethoxyphenyl group and the 3-methyl-1-butylamine chain.
Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the 3,5-dimethoxyphenyl group onto the cyclobutyl ring .
Chemical Reactions Analysis
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an analgesic.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The evidence highlights 1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine () as a closely related compound. Additional analogues include cyclopropane amines (e.g., SY225850) and cyclobutane carboxylic acid derivatives (e.g., SY225724) listed in the same source. Below is a structural and functional comparison:
| Compound | Substituents on Aromatic Ring | Core Structure | Key Differences |
|---|---|---|---|
| 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-... | 3,5-dimethoxy | Cyclobutyl + butylamine | Electron-donating groups; may enhance solubility and π-π stacking interactions. |
| 1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-.. | 4-bromo, 2-fluoro | Cyclobutyl + butylamine | Electron-withdrawing halogens; likely lower solubility, higher lipophilicity. |
| SY225850 (cyclopropane amine) | N/A | Cyclopropane + amine | Smaller ring system; reduced steric hindrance and potential for faster metabolism. |
Substituent Effects and Hypothesized Properties
- 3,5-Dimethoxyphenyl vs. In contrast, bromo and fluoro substituents () may stabilize the molecule via halogen bonding but reduce aqueous solubility .
- Cyclobutyl vs. Cyclopropane : The cyclobutyl ring offers moderate steric bulk compared to cyclopropane, which could influence binding pocket compatibility in biological targets. Cyclopropane derivatives (e.g., SY225850) are often more rigid and metabolically labile .
Biological Activity
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine, commonly referred to as a research chemical, has garnered attention for its potential biological activity. This article explores its molecular characteristics, biological interactions, and relevant research findings.
Molecular Characteristics
Chemical Structure and Properties
- IUPAC Name: 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methylbutan-1-amine
- Molecular Formula: C17H27NO2
- Molecular Weight: 277.40 g/mol
- Canonical SMILES: CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)OC)OC)N
- InChI Key: TUPOQYNCPOKTEV-UHFFFAOYSA-N
The compound features a cyclobutyl ring attached to a dimethoxyphenyl group, contributing to its unique pharmacological profile.
Research indicates that 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine may interact with various neurotransmitter systems. Its biological activity is primarily attributed to its ability to modulate receptor activity and influence enzyme functions. While specific pathways are still under investigation, preliminary studies suggest it may affect serotonin and dopamine receptors.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Neurotransmitter Interaction Studies :
- Binding assays have shown that the compound exhibits affinity for serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
- Studies involving animal models indicate alterations in behavior consistent with changes in dopaminergic signaling.
-
Enzyme Modulation :
- Research has indicated that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance the availability of neurotransmitters in the synaptic cleft.
-
Toxicological Assessments :
- Toxicity studies have been conducted to evaluate the safety profile of the compound. Results indicate low acute toxicity levels, but further chronic exposure studies are necessary to fully understand its safety.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine | Cyclobutyl ring, chlorophenyl group | Potential receptor modulation |
| Sibutramine | Cyclobutyl ring, different substituents | Appetite suppression |
| Desmethylsibutramine | Similar structure, different substituents | Metabolite with altered activity |
This table highlights how variations in structural features can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
